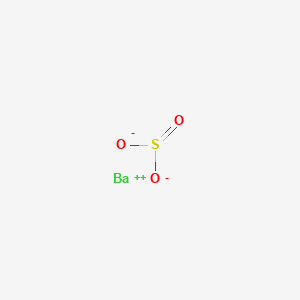
3-Bromo-4,5-dichlorobenzoic acid
Vue d'ensemble
Description
3-Bromo-4,5-dichlorobenzoic acid: is an aromatic carboxylic acid with the molecular formula C7H3BrCl2O2 . This compound is characterized by the presence of bromine and chlorine substituents on the benzene ring, which significantly influence its chemical properties and reactivity. It is commonly used in organic synthesis and various industrial applications due to its unique structural features.
Mécanisme D'action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets through hydrogen bonding and hydrophobic interactions . The bromine and chlorine substituents on the benzene ring may enhance the compound’s reactivity, potentially influencing its interaction with targets.
Biochemical Pathways
For example, they can act as intermediates in Suzuki–Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
The compound’s bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
For example, some chlorobenzene derivatives have shown antitumoral and anticonvulsive activities .
Action Environment
The action, efficacy, and stability of 3-Bromo-4,5-dichlorobenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-4,5-dichlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method includes the following steps:
Chlorination: The chlorination process involves the use of chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, often exceeding 95%.
Analyse Des Réactions Chimiques
Types of Reactions:
3-Bromo-4,5-dichlorobenzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine and chlorine substituents on the benzene ring make it susceptible to further electrophilic substitution reactions.
Nucleophilic Substitution: The presence of halogens allows for nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Electrophilic Substitution: Products include further substituted benzene derivatives.
Nucleophilic Substitution: Products include substituted benzoic acids or benzoates.
Reduction: Products include benzyl alcohol derivatives.
Applications De Recherche Scientifique
Chemistry:
3-Bromo-4,5-dichlorobenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology:
In biological research, this compound is used to study the effects of halogenated aromatic acids on biological systems. It serves as a model compound to investigate the interactions between halogenated compounds and biological macromolecules.
Medicine:
This compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents. Its halogenated structure enhances its biological activity and efficacy.
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Comparaison Avec Des Composés Similaires
- 3-Bromo-2,4-dichlorobenzoic acid
- 3,4-Dichlorobenzoic acid
- 3,5-Dichlorobenzoic acid
Comparison:
Compared to similar compounds, 3-Bromo-4,5-dichlorobenzoic acid exhibits unique reactivity due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This unique arrangement influences its chemical behavior, making it more reactive in certain electrophilic and nucleophilic substitution reactions. Additionally, its biological activity is enhanced due to the presence of both bromine and chlorine atoms, which can interact with biological targets more effectively.
Propriétés
IUPAC Name |
3-bromo-4,5-dichlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBQQKJUGWWBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301242 | |
| Record name | 3-Bromo-4,5-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791137-25-2 | |
| Record name | 3-Bromo-4,5-dichlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791137-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4,5-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester](/img/structure/B3057231.png)











